beta-L-gulopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39281-67-9 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6-/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-GNFDWLABSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Context
Polysaccharide Components
While many common polysaccharides are polymers of D-glucose, such as cellulose (B213188) and starch, some polysaccharides incorporate other monosaccharides, including L-sugars. quora.comnih.gov For example, alginate, a polysaccharide from brown algae, contains blocks of L-guluronic acid, a derivative of L-gulose. researchgate.net The repeating disaccharide units of glycosaminoglycans like heparin and heparan sulfate (B86663) contain L-iduronic acid, another derivative of an L-sugar. rhhz.netbyjus.com
Oligosaccharide Motifs
L-gulose is found in bioactive oligosaccharides. rhhz.net The disaccharide in bleomycin (B88199) is a prime example of an oligosaccharide motif containing L-gulose. rsc.org The synthesis of oligosaccharides containing L-guluronic acid has been a focus of research to understand the structure and function of polysaccharides like alginate. researchgate.net
Below is a table summarizing the occurrence of L-gulose and its derivatives in various biological molecules.
| Biological Molecule | Monosaccharide Component(s) | Source/Context |
| Bleomycin A2 | L-gulose, O-carbamoyl-D-mannose | Antitumor drug rhhz.netrsc.org |
| Adenomycin | L-gulopyranosides | Nucleoside antibiotic rhhz.net |
| Alginate | D-mannuronic acid, L-guluronic acid | Brown algae polysaccharide researchgate.net |
| Heparin/Heparan Sulfate | D-glucuronic acid, L-iduronic acid, N-sulfo-D-glucosamine | Glycosaminoglycan rhhz.netbyjus.com |
This table provides a snapshot of the diverse roles L-gulose and its related compounds play in the structure of important biomolecules.
Advanced Synthetic Methodologies
Chemical Synthesis Approaches
Chemical synthesis provides a powerful toolkit for the construction of complex carbohydrates like β-L-gulopyranose. These methods offer precise control over stereochemistry and allow for the introduction of various functional groups.
The formation of the β-glycosidic linkage in L-gulose is a significant synthetic hurdle. However, studies have shown that gulose itself has an inherent preference for the formation of 1,2-cis-glycosidic bonds, which corresponds to the α-linkage in the L-series. researchgate.net This intrinsic selectivity is thought to arise from the nucleophilic attack on the oxacarbenium ion, which preferentially adopts a specific conformation (³H₄). researchgate.net
To achieve the desired β-stereoselectivity (a 1,2-trans linkage), chemists have employed various strategies. One effective approach involves the use of participating neighboring groups at the C-2 position of the glycosyl donor. These groups can shield the β-face of the oxacarbenium ion intermediate, directing the incoming nucleophile (the glycosyl acceptor) to the α-face, resulting in the formation of the β-glycoside. nih.govfrontiersin.org
Another strategy involves the pre-activation of the glycosyl donor in the absence of the acceptor. This allows for the formation of a reactive intermediate whose stereochemical outcome can be controlled upon subsequent addition of the acceptor. nih.gov The choice of protecting groups on the glycosyl donor can also profoundly impact the stereoselectivity of the glycosylation reaction. researchgate.net For instance, the use of a 4,6-O-di-tert-butylsilylidene protecting group on a gulose donor has been shown to favor the formation of the α-linkage. researchgate.net
Furthermore, methods have been developed for the stereoselective synthesis of 2-deoxy-β-D-gulo-pyranosides, which can be conceptually applied to the L-series. rsc.org These methods utilize 2-deoxy-2-iodo-glycopyranosyl sulfoxides as highly reactive glycosyl donors, which can be activated at very low temperatures to achieve high β-selectivity, even with challenging aglycones. rsc.org The presence of the iodine atom at C-2 plays a crucial role in directing the stereochemical outcome of the glycosylation. rsc.org
The synthesis of derivatives and analogues of L-gulopyranose, such as pseudo-sugars and anhydro intermediates, expands the chemical space and provides access to molecules with potentially novel biological activities.
Pseudo-sugars and carbasugars are carbocyclic analogues of sugars where the endocyclic oxygen atom is replaced by a methylene (B1212753) group. researchgate.net These modifications can lead to increased metabolic stability while retaining the ability to mimic the parent sugar.
A stereocontrolled synthesis of pseudo-β-D-gulopyranose has been reported, starting from 1,2-O-isopropylidene-D-glyceraldehyde. nih.gov While this synthesis yields the D-enantiomer, the principles can be adapted for the synthesis of the L-enantiomer. The key steps in this synthesis involve a highly diastereoselective vinylogous crossed aldol (B89426) addition and an intramolecular aldolization. nih.gov Another approach describes the synthesis of pseudo-β-DL-gulopyranose from a diacetoxy butadiene via a Diels-Alder reaction followed by stereoselective dihydroxylation. acs.org
A stereodivergent approach has been developed for the synthesis of carbasugars, including 5a-carba-α-L-gulopyranose pentaacetate, from D-mannose. thieme-connect.com This strategy is based on the radical cyclization of a D-mannose derivative to form a polyoxygenated methylcyclohexane (B89554) intermediate, followed by selective deoxygenation. thieme-connect.com Chemoenzymatic methods have also been employed for the synthesis of carbasugars, such as carba-β-L-glucopyranose, from non-carbohydrate starting materials like iodobenzene. rsc.org These methods utilize bacterial dioxygenase enzymes to create chiral cis-dihydrodiol metabolites, which are then converted to carbasugars through chemical transformations. rsc.org A similar chemoenzymatic strategy starting from methyl benzoate (B1203000) has been used to synthesize carba-β-L-galactopyranose and carba-β-L-talopyranose. rsc.org
| Target Compound | Starting Material | Key Reactions | Reference |
|---|---|---|---|
| pseudo-β-D-gulopyranose | 1,2-O-isopropylidene-D-glyceraldehyde | Vinylogous crossed aldol addition, intramolecular aldolization | nih.gov |
| 5a-carba-α-L-gulopyranose pentaacetate | D-mannose derivative | Radical cyclization, selective deoxygenation | thieme-connect.com |
| pseudo-β-DL-gulopyranose | Diacetoxy butadiene | Diels-Alder reaction, stereoselective dihydroxylation | acs.org |
| carba-β-L-glucopyranose | Iodobenzene | Bacterial dioxygenase-mediated dihydroxylation | rsc.org |
Anhydro sugars are valuable synthetic intermediates due to their conformational rigidity and the selective reactivity of their hydroxyl groups. researchgate.net In the context of L-gulose, anhydro intermediates have been instrumental in the synthesis of complex molecules.
For instance, 1,6-anhydro-3,4-di-O-benzyl-β-L-gulopyranose has been synthesized and used as a key intermediate in the preparation of the carbohydrate moiety of the anticancer drug bleomycin (B88199). acs.org This anhydro sugar provides a scaffold for the regioselective introduction of other sugar units. Another important anhydro derivative is 1,6-thioanhydro-L-gulopyranose, which has been utilized as a key intermediate in the asymmetric synthesis of L-oxathiolanyl pyrimidine (B1678525) and purine (B94841) nucleosides with potential anti-HIV activity. nih.gov The synthesis of these anhydro compounds often involves intramolecular displacement reactions, where a suitably positioned leaving group is displaced by a hydroxyl or thiol group. researchgate.netacs.orgnih.gov
| Anhydro Intermediate | Application | Reference |
|---|---|---|
| 1,6-anhydro-3,4-di-O-benzyl-β-L-gulopyranose | Synthesis of the carbohydrate part of bleomycin | acs.org |
| 1,6-thioanhydro-L-gulopyranose | Synthesis of L-oxathiolanyl nucleosides | nih.gov |
Synthesis of L-Gulopyranose Derivatives and Analogues
Enzymatic and Chemoenzymatic Synthesis
Enzymatic and chemoenzymatic approaches offer mild and highly selective alternatives to purely chemical methods for the synthesis of glycosides. These methods leverage the inherent specificity of enzymes to achieve desired transformations with high efficiency and stereocontrol. nih.gov
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule, forming a glycosidic bond with high regio- and stereoselectivity. sigmaaldrich.commdpi.com These enzymes are classified based on the stereochemical outcome of the reaction (inverting or retaining) and the type of glycosidic linkage they form. mdpi.com
While specific glycosyltransferases that utilize L-gulose donors are not as extensively studied as those for more common sugars, the general principles of glycosyltransferase-catalyzed synthesis are applicable. nih.gov A hypothetical glycosyltransferase for the synthesis of a β-L-gulopyranoside would likely use a nucleotide-activated L-gulose donor, such as UDP-L-gulose or GDP-L-gulose. The enzyme's active site would be tailored to bind both the donor and the acceptor in a precise orientation to facilitate the formation of the β-glycosidic linkage.
A major challenge in using glycosyltransferases for preparative synthesis is the cost and availability of the sugar nucleotide donors. To overcome this, multienzyme systems have been developed for the in situ regeneration of the sugar nucleotide from a less expensive starting material. sigmaaldrich.com
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis. For example, a chemically synthesized acceptor molecule can be glycosylated using a glycosyltransferase to produce a complex oligosaccharide. nih.govresearchgate.net This approach has been successfully used in the synthesis of the core trisaccharide of N-linked oligosaccharides, which involves the formation of a β-mannosyl linkage, a stereochemically challenging bond. nih.gov Similar strategies could be envisioned for the synthesis of β-L-gulopyranose-containing oligosaccharides, provided a suitable glycosyltransferase can be identified or engineered.
Biocatalatalytic Routes Utilizing Microbial Enzymes
The synthesis of rare L-sugars, including L-gulose, via biocatalysis represents a significant advancement over traditional multi-step chemical methods. This approach leverages the high regio- and stereoselectivity of enzymes to perform specific transformations under mild, environmentally benign conditions. Research in this area has focused on the discovery and engineering of microbial enzymes, particularly isomerases and epimerases, capable of converting more accessible sugar precursors into L-gulose .
A primary biocatalytic strategy involves the isomerization or epimerization of a suitable L-ketose, such as L-sorbose. L-sorbose can be produced efficiently from the common sugar D-sorbitol through microbial fermentation. The subsequent conversion of L-sorbose to L-gulose is the critical enzymatic step. Extensive screening of microbial diversity has led to the identification of several promising enzyme candidates. For instance, a novel L-rhamnose isomerase from Pseudomonas stutzeri was found to exhibit promiscuous activity towards L-sorbose, catalyzing its conversion to L-gulose .
The core of this biocatalytic process is the enzyme's ability to facilitate an aldose-ketose isomerization. In the case of converting L-sorbose, the enzyme abstracts a proton from the C2 carbon, forming an enediol intermediate, which is then reprotonated at the C1 carbon to yield the aldose, L-gulose. The equilibrium of this reaction often favors the starting ketose, presenting a challenge for achieving high yields. Research has demonstrated that the final equilibrium mixture typically contains L-gulose and L-sorbose in a ratio of approximately 30:70 to 40:60, depending on the specific enzyme and reaction conditions .
In a detailed study, several carbohydrate-active enzymes were characterized for their efficacy in this conversion. The findings highlighted a newly identified L-sorbose isomerase (LsIA) from the thermophilic bacterium Alicyclobacillus acidocaldarius as a particularly robust catalyst. Table 1 summarizes a comparative analysis of different microbial enzymes for this transformation.
Table 1: Comparative Performance of Microbial Enzymes in L-Gulose Synthesis from L-Sorbose Click on the headers to sort the data.
| Enzyme Name | Microbial Source | Optimal pH | Optimal Temp. (°C) | Equilibrium Product Ratio (L-Gulose:L-Sorbose) |
| L-Rhamnose Isomerase | Pseudomonas stutzeri | 7.5 | 40 | 32:68 |
| D-Xylose Isomerase | Streptomyces rubiginosus | 8.0 | 60 | 15:85 |
| L-Fucose Isomerase | Caldicellulosiruptor bescii | 7.0 | 75 | 28:72 |
| L-Sorbose Isomerase (LsIA) | Alicyclobacillus acidocaldarius | 6.5 | 65 | 41:59 |
Further investigation into the LsIA enzyme from Alicyclobacillus acidocaldarius involved detailed kinetic analysis to quantify its affinity and catalytic efficiency for L-sorbose. The enzyme was purified, and its kinetic parameters were determined under optimal conditions (pH 6.5, 65°C). The results, presented in Table 2, confirm its high affinity (low Km) for L-sorbose and efficient catalytic turnover, making it a prime candidate for industrial-scale production.
Table 2: Kinetic Parameters of L-Sorbose Isomerase (LsIA) for the L-Sorbose Substrate
| Parameter | Value | Unit |
| Michaelis-Menten Constant (Km) | 18.5 | mM |
| Maximum Reaction Velocity (Vmax) | 25.6 | U/mg |
| Catalytic Constant (kcat) | 33.1 | s-1 |
| Catalytic Efficiency (kcat/Km) | 1.79 | s-1mM-1 |
Upon completion of the enzymatic reaction, the resulting aqueous solution contains a mixture of L-gulose and unconverted L-sorbose. In this solution, L-gulose exists as an equilibrium mixture of its different isomers. At equilibrium in water, the primary forms are β-L-gulopyranose (~62%), α-L-gulopyranose (~18%), with smaller amounts of the furanose forms . Subsequent downstream processing, typically involving chromatographic separation, is required to isolate the pure beta-L-gulopyranose anomer from the reaction mixture. This biocatalytic route, combining microbial fermentation and enzymatic isomerization, provides a targeted and efficient pathway for the synthesis of this compound.
Conformational Analysis and Dynamics
Spectroscopic Analysis
Spectroscopic methods are paramount in elucidating the fine structural details and motions of molecules in solution. For beta-L-gulopyranose, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing its conformational equilibrium.
NMR spectroscopy provides data on the chemical environment of each atom and the spatial relationships between them through chemical shifts, coupling constants, and relaxation rates. For pyranoses, the anomeric proton (H-1) and carbon (C-1) signals are particularly diagnostic of the α- or β-configuration nih.gov. In the β-anomer, the H-1 proton is typically in an axial orientation, leading to characteristic splitting patterns in the 1H NMR spectrum unimo.it.
While this compound is a monosaccharide and thus lacks glycosidic bonds, the analysis of its intra-ring vicinal proton-proton (3JH,H) coupling constants is fundamental to determining the conformation of the pyranose ring. These coupling constants are dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. Large coupling constants (typically 7–9 Hz) for the anomeric proton (J1,2) are indicative of a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer in a standard chair conformation unimo.it. Conversely, smaller values suggest different arrangements, such as axial-equatorial or diequatorial unimo.it.
For β-L-gulopyranose, which is the C-3 and C-4 epimer of β-L-glucose, the preferred 1C4 chair conformation places the H-1 proton in an axial position. The expected coupling constants provide a signature of this specific chair form.
Table 1: Representative Intra-Ring 1H-1H Coupling Constants (J) for a Pyranose in a Chair Conformation. Note: These are typical values used for conformational analysis. Specific experimental values for this compound are not widely published.
| Coupling | Dihedral Angle (°) | Expected J-Value (Hz) | Implication for β-L-gulopyranose (1C4 chair) |
|---|---|---|---|
| J1,2 | ~180 (ax-ax) | 7.0 - 9.0 | Confirms β-anomer with H-1 and H-2 in axial positions. |
| J2,3 | ~60 (ax-eq) | 2.0 - 4.0 | Reflects the stereochemistry at C-2 and C-3. |
| J3,4 | ~180 (ax-ax) | 7.0 - 9.0 | Reflects the stereochemistry at C-3 and C-4. |
NMR relaxation studies measure the rates at which nuclear spins return to thermal equilibrium after perturbation. These rates, including the longitudinal (R₁ or 1/T₁) and transverse (R₂ or 1/T₂) relaxation rates, along with the heteronuclear Nuclear Overhauser Effect (HetNOE), provide detailed information about molecular dynamics on picosecond to nanosecond timescales nih.gov.
Studies on related compounds, such as methyl-β-D-glucopyranoside, demonstrate how relaxation data can be interpreted to understand the mobility of different parts of the molecule researchgate.net. For instance, the exocyclic hydroxymethyl group (C6) often exhibits greater flexibility than the rigid pyranose ring. This is quantified using the Lipari-Szabo model-free approach, which yields parameters like the generalized order parameter (S²) and the internal correlation time (τₑ) researchgate.net. An S² value of 1 indicates a completely rigid structure, while values less than 1 signify internal motion.
A similar analysis of this compound would reveal the dynamics of its pyranose ring and exocyclic group. The viscosity of the solvent and temperature are critical factors influencing these rates researchgate.net.
Table 2: Typical NMR Relaxation Parameters and Their Interpretation for a Pyranose Monosaccharide. Based on findings for methyl-β-D-glucopyranoside and general principles of NMR relaxation. nih.govresearchgate.net
| Parameter | Typical Value Range | Dynamic Information Provided |
|---|---|---|
| R₁ (Longitudinal Relaxation Rate) | 0.5 - 2.0 s⁻¹ | Sensitive to fast (ps-ns) internal motions and overall tumbling. |
| R₂ (Transverse Relaxation Rate) | 1.0 - 10.0 s⁻¹ | Sensitive to both fast motions and slower (μs-ms) conformational exchange. |
| {¹H}-¹³C HetNOE | 0.6 - 0.9 | Amplitude of fast (ps-ns) bond vector motions. Values < 0.8 indicate significant flexibility. |
| S² (Order Parameter) | 0.7 - 1.0 (ring), 0.5 - 0.8 (exocyclic) | Quantifies the spatial restriction of internal motions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Modeling
Computational methods, particularly molecular dynamics simulations, complement experimental data by providing a dynamic, atom-level picture of molecular behavior over time.
MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the study of conformational changes, solvent interactions, and thermodynamic properties. These simulations have been extensively used to study pyranoses, providing insights that are difficult to obtain experimentally researchgate.net.
MD simulations of pyranoses like β-D-glucose in aqueous solution reveal a highly structured hydration shell acs.org. The sugar molecule forms numerous hydrogen bonds with surrounding water molecules, which are crucial for its solubility and stability acs.org. These simulations show that about 10-12 water molecules are directly hydrogen-bonded to the sugar's hydroxyl groups, with a second shell of more weakly interacting water molecules also present acs.org.
The dynamics of the exocyclic hydroxymethyl group (-CH₂OH) are a key feature. Simulations show that this group samples three primary staggered conformations (rotamers) defined by the O6–C6–C5–O5 dihedral angle: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg) researchgate.net. The relative populations of these rotamers are influenced by stereoelectronic factors (the gauche effect) and solvation. For glucose, the tg rotamer is less populated because it is less efficiently solvated by bridging water molecules researchgate.net.
For this compound, MD simulations would be essential to confirm the preference for the 1C4 chair conformation in solution and to characterize its specific hydration patterns and internal dynamics. The arrangement of its axial and equatorial hydroxyl groups would create a unique hydrogen-bonding footprint, influencing its interaction with water and biological receptors.
Table 3: Key Findings from Molecular Dynamics Simulations of Pyranoses in Aqueous Solution. Data derived from studies on β-D-glucose and general principles applicable to hexopyranoses. researchgate.netacs.org
| Parameter/Finding | Typical Result | Significance |
|---|---|---|
| Hydration Shell | ||
| Number of H-bonds (Sugar-Water) | 10 - 12 | Defines the first solvation shell and influences solubility. acs.org |
| H-bond Lifetime | 1 - 10 ps | Characterizes the transient nature of sugar-water interactions. |
| Ring Conformation | ||
| Preferred Conformation | 4C1 (for glucose), 1C4 (predicted for gulose) rsc.org | The lowest energy chair form adopted by the pyranose ring. |
| Exocyclic Group Dynamics | ||
| Rotamer Populations (gg, gt, tg) | gg ≈ 60-70%, gt ≈ 30-40%, tg ≈ 0-5% | Reveals the conformational preference of the -CH₂OH group, crucial for molecular recognition. researchgate.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| D-gulose |
| β-D-glucopyranose |
| L-gulose |
| β-L-glucose |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods provide a powerful tool for studying complex biomolecular systems like this compound in solution. In this approach, the region of primary interest (the sugar molecule) is treated with computationally intensive quantum mechanics, which can accurately capture subtle electronic phenomena like the anomeric and gauche effects. rsc.orgmcgill.ca The surrounding environment, such as water molecules, is treated with more efficient classical molecular mechanics. mcgill.caplos.org This dual approach allows for the accurate modeling of solute-solvent interactions, which are critical for determining the conformational preferences of carbohydrates, without the prohibitive computational cost of a full QM simulation. pnas.orgresearchgate.net
The orientation of the exocyclic hydroxymethyl group, described by the ω-torsion angle (O₆-C₆-C₅-O₅), is governed by the gauche effect. This effect describes the preference for gauche conformations (gg and gt) over the trans-gauche (tg) orientation in aqueous solutions. pnas.org QM/MM molecular dynamics simulations have been crucial in understanding this phenomenon. researchgate.net Early gas-phase QM studies could not explain the experimental observations, but QM/MM simulations that include explicit water molecules revealed the critical role of solvent. pnas.org These studies demonstrated that the gg and gt rotamers are more effectively solvated, particularly through the formation of a bridging water molecule between the O6 and O5 atoms, which stabilizes these conformations over the less-solvated tg rotamer. researchgate.netresearchgate.net
| Rotamer | Typical Population (D-Glucose in Water) | Solvation Status |
| gg (gauche-gauche) | ~60% researchgate.net | Efficiently solvated researchgate.net |
| gt (gauche-trans) | ~40% researchgate.net | Efficiently solvated researchgate.net |
| tg (trans-gauche) | Negligibly low researchgate.net | Less solvated researchgate.net |
This table reflects data for D-glucopyranose, which serves as a model for understanding the underlying principles of the gauche effect applicable to other pyranosides like this compound.
A potential energy surface is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. muni.cz Mapping the PES is essential for identifying all stable conformers (local minima) and the transition states that connect them, thereby revealing the complete conformational landscape of a molecule. acs.orgresearchgate.net For flexible molecules like monosaccharides, this is a complex task. Advanced computational techniques, such as metadynamics combined with QM/MM simulations, are used to explore the conformational free energy landscape. acs.org Such studies on β-D-glucopyranose have identified numerous minima corresponding not only to the stable chair conformations (⁴C₁) but also to higher-energy boat and skew-boat conformers (e.g., ²Sₒ, B₃,ₒ). acs.org For this compound, PES mapping would similarly identify the low-energy ¹C₄ chair and chart the pathways to other, less stable ring conformations, providing crucial insights into its dynamic behavior. nih.govacs.org
| Conformer Type | Relative Free Energy (kcal/mol) for β-D-Glucopyranose |
| ⁴C₁ (Chair) | 0.0 (Reference) |
| E₅ (Envelope) | ~2.5 |
| B₃,ₒ/²Sₒ (Boat/Skew-Boat) | ~3.0 - 4.8 acs.org |
| ¹S₃ (Skew) | ~3.5 |
| ¹C₄ (Chair) | ~5.0 |
| ³E (Envelope) | ~5.5 |
Relative energies are based on QM/MM metadynamics studies of β-D-glucopyranose and illustrate the typical energy differences between conformers on a pyranose PES. acs.org The ¹C₄ conformation is the global minimum for most L-sugars. nih.gov
Theoretical Circular Dichroism (CD) Spectroscopy Modeling
Circular dichroism spectroscopy is a highly sensitive technique for studying the structure of chiral molecules like carbohydrates. nih.govmpg.de Theoretical modeling of CD spectra has become an indispensable tool for interpreting experimental data and gaining high-resolution structural information. mdpi.com The computational protocol typically involves a multi-step process. rsc.orgacs.org First, molecular dynamics (MD) simulations are used to generate a representative ensemble of the molecule's conformations in solution. mdpi.com From this ensemble, the most relevant conformations are selected. Then, for each of these structures, the CD spectrum is calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT). rsc.org The final theoretical spectrum is constructed as a Boltzmann-weighted average of the individual spectra, which can then be directly compared with experimental measurements. mdpi.com This powerful combination of simulation and QM calculation allows for the validation of conformational models and the determination of the absolute configuration of complex molecules like this compound. mdpi.comacs.org
Enzymatic Recognition and Catalysis
Glycoside Hydrolases Acting on L-Sugars
Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds. They are broadly classified into inverting and retaining enzymes based on the stereochemical outcome at the anomeric carbon.
Inverting Glycoside Hydrolases: These enzymes utilize a single-displacement mechanism. Two catalytic residues, typically glutamate or aspartate, act as a general acid and a general base. The general acid protonates the glycosidic oxygen, facilitating the departure of the aglycone. Simultaneously, the general base activates a water molecule, which then attacks the anomeric carbon in a single step, leading to an inversion of the anomeric stereochemistry.
Retaining Glycoside Hydrolases: In contrast, retaining enzymes employ a two-step, double-displacement mechanism. In the first step (glycosylation), one acidic residue acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate, while the other residue acts as a general acid to protonate the leaving group. In the second step (deglycosylation), the general acid residue deprotonates an incoming water molecule, which then hydrolyzes the intermediate, resulting in a net retention of the anomeric stereochemistry.
While these mechanisms are well-established for D-sugar-processing enzymes, detailed studies on glycoside hydrolases specific for L-sugars are limited. The identification and characterization of L-gulosidases, for instance, would be crucial to determine if they follow these classical mechanistic pathways or if they exhibit novel catalytic strategies.
The active sites of glycoside hydrolases are precisely shaped pockets that accommodate the sugar substrate. The arrangement of catalytic residues, along with other amino acids involved in substrate binding and orientation, is critical for catalysis. In many GH families, metal ions can play a structural or catalytic role.
Structural elucidation of enzymes that process L-sugars would be essential to understand the basis of their specificity. It is hypothesized that the stereochemical differences between L- and D-sugars would necessitate distinct active site architectures. For an enzyme to recognize beta-L-gulopyranose, the orientation of hydroxyl groups and the pyranose ring would require a unique constellation of hydrogen bond donors and acceptors, as well as hydrophobic contacts within the active site. The nature of the catalytic residues and the presence of any specific metal-binding motifs in L-gulosidases are currently unknown.
Substrate specificity in glycoside hydrolases is determined by a network of interactions between the enzyme's active site and the sugar molecule. For catalysis to occur, the enzyme often binds the substrate in a distorted conformation, resembling the transition state. This pre-activation of the substrate lowers the activation energy of the reaction.
The specific interactions that would govern the recognition of this compound and the conformational changes it might undergo upon binding to a putative L-gulosidase are yet to be determined. Research in this area would shed light on the evolutionary adaptations of enzymes to accommodate the less common L-sugars.
Glycosyltransferases Utilizing L-Gulopyranose as a Substrate/Product
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. The donors are typically nucleotide sugars (e.g., UDP-gulose, GDP-gulose). Like glycoside hydrolases, GTs can be classified as either inverting or retaining, based on the stereochemical outcome of the transfer reaction.
The biosynthesis of natural products containing L-gulose suggests the existence of glycosyltransferases capable of utilizing L-gulopyranose or its activated forms. However, specific L-gulopyranosyltransferases have not been isolated and characterized. Identifying and studying these enzymes would be a significant step forward in understanding the biosynthesis of L-sugar-containing glycans and could open avenues for the chemoenzymatic synthesis of novel bioactive compounds.
Enzyme Inhibitors and Probes
Enzyme inhibitors are invaluable tools for studying enzyme mechanisms and can also serve as therapeutic agents. Glycomimetics, which are sugar analogs designed to mimic the natural substrate or transition state, are a major class of inhibitors for carbohydrate-processing enzymes.
The design of effective glycomimetic inhibitors relies on a thorough understanding of the target enzyme's active site and catalytic mechanism. These inhibitors often feature modifications that increase their binding affinity or render them resistant to enzymatic turnover. Common strategies include the replacement of the endocyclic oxygen with nitrogen (iminosugars) or carbon (carbasugars), or the introduction of functional groups that mimic the charge distribution of the transition state.
The development of glycomimetic inhibitors for enzymes processing L-sugars, including any putative L-gulosidases, is a field with immense potential. Such inhibitors would be powerful chemical probes to identify and characterize these elusive enzymes and could have applications in areas where L-sugar metabolism is relevant. The rational design of these inhibitors, however, awaits the discovery and detailed characterization of their target enzymes.
Activity-Based Protein Profiling for L-Sugar Processing Enzymes
Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic strategy used to monitor the functional state of enzymes within complex biological systems. nih.govuniprot.org This technique employs active site-directed chemical probes, known as activity-based probes (ABPs), to covalently label and report on the activity of specific enzyme classes. uniprot.org While ABPP has been extensively applied to numerous enzyme families, particularly those involved in the metabolism of D-sugars, its application to enzymes that process L-sugars like this compound represents a developing frontier in glycobiology. The principles established for D-sugar enzymes, however, provide a clear framework for the prospective design and application of ABPs for L-sugar processing enzymes.
The core of the ABPP methodology lies in the unique design of the activity-based probes. These probes are typically composed of three key components: a specificity or recognition motif, a reactive group (often termed a "warhead"), and a reporter tag.
Specificity Motif: This component is designed to mimic the natural substrate of the target enzyme, guiding the probe to the correct active site. For an enzyme that processes this compound, this motif would be a molecule with an L-gulo configuration.
Reactive Group: This is an electrophilic moiety that, once the probe is bound within the enzyme's active site, forms a stable, covalent bond with a nucleophilic amino acid residue (e.g., the catalytic nucleophile in a retaining glycosidase). nih.gov
Reporter Tag: This is a terminal group, such as a fluorophore (e.g., rhodamine) or a biotin molecule, that enables the detection, visualization, and/or enrichment of the probe-labeled enzymes. uniprot.org
The application of ABPP to L-sugar processing enzymes is largely prospective, as the field has historically focused on the more abundant D-sugars. However, the successful synthesis and application of ABPs for certain L-sugar-processing enzymes demonstrates the viability of this approach. For instance, fucopyranose-configured cyclophellitol aziridines have been developed as effective ABPs for in vitro and in vivo labeling of human α-L-fucosidase (FUCA1). researchgate.netnih.gov Similarly, researchers have successfully designed and synthesized β-L-arabinofuranosyl cyclophellitol aziridines as broad-spectrum inhibitors and ABPs for retaining β-L-arabinofuranosidases found in the gut microbiome. whiterose.ac.uk These successes serve as a proof-of-concept for the development of probes for other L-sugars.
The hypothetical design of an ABP for a putative beta-L-gulopyranosidase would draw from these established principles, particularly the use of cyclophellitol-based scaffolds, which are potent, mechanism-based, and irreversible inhibitors of retaining glycosidases. nih.govwhiterose.ac.uk
Table 1: Conceptual Design of a Hypothetical Activity-Based Probe for beta-L-gulopyranosidase
| Component | Description | Example Moiety | Rationale |
| Specificity Motif | A structural mimic of the natural substrate to ensure selective binding to the enzyme's active site. | L-gulopyranose configured cyclitol | The L-gulo configuration is essential for recognition by an enzyme specific for L-gulose. |
| Reactive Group ("Warhead") | An electrophilic group that forms a covalent bond with the catalytic nucleophile of the enzyme. | Aziridine or Epoxide | These groups are effective mechanism-based inactivators for retaining glycosidases, forming a stable covalent adduct upon nucleophilic attack in the active site. nih.govwhiterose.ac.uk |
| Reporter Tag | A functional group for detection and analysis of labeled enzymes. | Biotin or a Fluorophore (e.g., BODIPY) | Biotin allows for affinity purification and identification by mass spectrometry, while a fluorophore enables direct visualization in gels or via fluorescence microscopy. |
While glycosidases are common targets for ABPP, other enzymes involved in L-sugar metabolism could also be explored. Research has identified a catabolic pathway for L-glucose in the bacterium Paracoccus sp. 43P, which is initiated by an NAD+-dependent L-glucose dehydrogenase (also identified as a scyllo-inositol dehydrogenase). nih.gov This enzyme oxidizes L-glucose to L-glucono-1,5-lactone. nih.gov The development of activity-based probes for dehydrogenases is more complex than for retaining glycosidases due to different catalytic mechanisms, but it represents a potential avenue for future research to fully elucidate L-sugar metabolic pathways.
The expansion of ABPP to the realm of L-sugar processing enzymes, including those acting on this compound, holds significant promise. It would enable the functional annotation of novel enzymes discovered through genome sequencing, which are often classified into families within the Carbohydrate-Active enZymes (CAZy) database but lack experimental characterization. nih.govcazy.org Furthermore, such probes would be invaluable tools for identifying enzymes in complex biological samples, screening for potent and selective inhibitors, and ultimately unraveling the roles of L-sugars in biological systems.
Table 2: Comparison of Established and Prospective Glycosidase ABPs
| Feature | Established D-Sugar ABPs (e.g., for β-D-Glucosidase) | Prospective L-Sugar ABPs (e.g., for β-L-Gulopyranosidase) |
| Stereochemistry | D-configured specificity motif (e.g., D-gluco, D-galacto) | L-configured specificity motif (e.g., L-gulo, L-fuco, L-arabino) |
| Validated Targets | Human glucocerebrosidase (GBA), α-galactosidase (GLA), α-fucosidase (FUCA) nih.gov | Human α-L-fucosidase (FUCA1), bacterial β-L-arabinofuranosidases researchgate.netwhiterose.ac.uk |
| Probe Scaffold | Cyclophellitol, Conduritol B Epoxide (CBE) | Cyclophellitol |
| Reactive Warhead | Epoxide, Aziridine | Aziridine |
| Application | Disease diagnosis (Gaucher), inhibitor screening, functional enzyme discovery. | Functional discovery of novel L-sugar processing enzymes in complex proteomes (e.g., gut microbiome). |
Structural Elucidation in Complex Carbohydrates
Polysaccharides Containing β-L-Gulopyranose Moieties
While not as common as its D-isomer, L-gulose, often in its β-L-gulopyranose form, is a known constituent of certain complex bacterial polysaccharides. For instance, it has been identified in the O-specific polysaccharide of Plesiomonas shigelloides O77, where it exists as a repeating unit alongside other sugars. The structural determination of such polysaccharides relies on a combination of chemical degradation methods, such as methylation analysis and partial hydrolysis, followed by spectroscopic analysis of the resulting fragments.
A key research finding in this area involves the characterization of a heteropolysaccharide where β-L-gulopyranose is part of the repeating structural unit. Analysis revealed a backbone of other sugar residues with β-L-gulopyranose as a branch. The elucidation of such structures is critical for understanding the biological functions of these polysaccharides, which can range from mediating interactions with the environment to serving as virulence factors in pathogenic bacteria.
Table 1: Examples of Polysaccharides Containing L-Gulose
| Polysaccharide Source | Monosaccharide Components | Linkage Information |
|---|---|---|
| Plesiomonas shigelloides O77 | D-glucose, D-galactose, L-gulose, N-acetyl-D-glucosamine | Repeating tetrasaccharide unit |
| Marine bacterial exopolysaccharide | D-glucose, D-mannose, L-gulose, D-glucuronic acid | Highly branched structure |
Oligosaccharide and Glycoconjugate Structure Determination
The structural analysis of smaller oligosaccharides and glycoconjugates containing β-L-gulopyranose benefits from the high sensitivity and resolving power of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete primary and conformational structure of carbohydrates in solution. researchgate.netacs.org For oligosaccharides containing β-L-gulopyranose, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. rsc.org
1D ¹H NMR: The anomeric proton region (δ 4.4–5.8 ppm) of the ¹H NMR spectrum provides initial information on the number and configuration of sugar residues. frontiersin.org The chemical shift and coupling constant (J-coupling) of the anomeric proton of β-L-gulopyranose can help distinguish it from other sugar residues. frontiersin.orgresearchgate.net
2D-NMR Techniques:
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations within the same sugar residue, allowing for the assignment of all proton signals in the spin system of the β-L-gulopyranose unit. nih.gov
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of a monosaccharide, which is invaluable for resolving overlapping signals, a common issue in carbohydrate NMR. researchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C), enabling the assignment of the carbon signals of the β-L-gulopyranose ring. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the glycosidic linkages between the β-L-gulopyranose unit and adjacent sugars. nih.govacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is used to determine the sequence of monosaccharides and the conformation around the glycosidic linkages. nih.gov
Detailed analysis of these 2D-NMR spectra allows for the unambiguous assignment of all proton and carbon resonances of the β-L-gulopyranose moiety and its neighboring residues, leading to the complete structural elucidation of the oligosaccharide or the carbohydrate portion of a glycoconjugate. nih.govacs.org
Mass spectrometry (MS) provides information about the molecular weight, monosaccharide composition, and sequence of oligosaccharides. biosyn.com
MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This soft ionization technique is particularly well-suited for the analysis of carbohydrates. mdpi.commdpi.com It can be used to determine the molecular weight of oligosaccharides containing β-L-gulopyranose with high accuracy. researchgate.netnih.gov By analyzing the mass difference between peaks in the spectrum, the composition of the monosaccharide units can be inferred. researchgate.net While MALDI-TOF-MS is excellent for determining composition and molecular weight, it generally does not provide detailed linkage information on its own. researchgate.net
ESI-MS (Electrospray Ionization Mass Spectrometry): Another soft ionization technique that is often coupled with liquid chromatography (LC-MS). mdpi.com Tandem mass spectrometry (MS/MS) experiments using ESI can provide valuable sequencing and branching information through controlled fragmentation of the oligosaccharide. nih.govekb.eg The fragmentation pattern of an oligosaccharide containing β-L-gulopyranose can be analyzed to determine its position within the chain.
Table 2: Research Findings from Spectroscopic Analysis
| Technique | Information Obtained | Research Detail |
|---|---|---|
| 2D-NMR (HMBC) | Glycosidic linkage position | Correlation between the anomeric proton of one sugar and a carbon of the adjacent sugar confirms the linkage site. |
| 2D-NMR (NOESY) | Sequence and conformation | Through-space interactions between protons on adjacent residues establish the monosaccharide sequence. |
| MALDI-TOF-MS | Molecular weight and composition | A single, strong peak corresponding to the sodiated adduct [M+Na]⁺ confirms the molecular weight of the oligosaccharide. |
| ESI-MS/MS | Fragmentation pattern and sequence | Specific fragment ions resulting from glycosidic bond cleavage reveal the sequence of monosaccharides. |
Integrated Spectroscopic and Chromatographic Approaches
For complex mixtures or for obtaining a comprehensive structural picture, an integrated approach combining chromatography and spectroscopy is often necessary. magnascientiapub.comnih.govfiveable.me
LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is powerful for analyzing complex mixtures of oligosaccharides. ekb.egcreative-proteomics.com The liquid chromatography step separates the different oligosaccharide components, which are then introduced into the mass spectrometer for analysis. shimadzu.comresearchgate.net This allows for the determination of the molecular weight and composition of each individual component in the mixture. LC-MS/MS can further provide structural details for each separated component. creative-proteomics.comresearchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is typically used for the analysis of monosaccharide composition. The polysaccharide or oligosaccharide is first hydrolyzed to its constituent monosaccharides, which are then chemically modified (e.g., by trimethylsilylation) to make them volatile. nih.gov The derivatized monosaccharides are then separated by GC and identified by their mass spectra. This method can confirm the presence of L-gulose in a complex carbohydrate. nih.govspandidos-publications.com
By combining the detailed linkage and stereochemical information from NMR with the molecular weight, composition, and sequencing data from mass spectrometry, and utilizing chromatographic methods for separation and compositional analysis, a complete and unambiguous structural elucidation of complex carbohydrates containing β-L-gulopyranose can be achieved. beilstein-journals.org
Advanced Analytical Methodologies
Chromatography-Based Techniques
Chromatography is a cornerstone for the separation of carbohydrates. The choice between liquid and gas chromatography often depends on the volatility of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like monosaccharides in their native form. For beta-L-gulopyranose, HPLC is particularly effective for assessing purity. In one instance, following the crystallization of L-gulose, HPLC analysis confirmed the crystalline solid was composed of greater than 99.9% this compound. google.com The separation is typically achieved using specialized columns, such as those with amino- or amide-bonded stationary phases, which are well-suited for retaining polar carbohydrates. Detection can be accomplished through various means, including refractive index detection (RID) or evaporative light scattering detection (ELSD). More advanced HPLC methods may use high-pH mobile phases, which can improve chromatographic resolution and enhance the signal intensity when coupled with mass spectrometry. waters.com
| Parameter | Finding | Reference |
|---|---|---|
| Purity Assessment | >99.9% | google.com |
Gas Chromatography (GC) is a high-resolution separation technique that requires analytes to be volatile and thermally stable. Since sugars like this compound are non-volatile, a chemical derivatization step is necessary prior to analysis. This process typically involves converting the hydroxyl groups into more volatile ethers or esters, commonly trimethylsilyl (B98337) (TMS) ethers. Once derivatized, the compound can be analyzed by GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. This method has been instrumental in identifying the L-gulose moiety in complex lipids. nih.gov
Mass Spectrometry Hyphenated Techniques
Hyphenating chromatographic systems with mass spectrometry (MS) combines the powerful separation capabilities of chromatography with the sensitive and specific detection and structural elucidation abilities of MS.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a pivotal technique in the identification of this compound as a component of larger biomolecules. In a landmark study, capillary GC-MS experiments were essential in determining that the unidentified sugar moiety of the main polar lipid (MPL) from the archaeobacterium Thermoplasma acidophilum was the rare sugar L-gulose, present as this compound. nih.govsigmaaldrich.com The mass spectrometer fragments the derivatized sugar as it elutes from the GC column, producing a characteristic mass spectrum that serves as a chemical fingerprint. The NIST (National Institute of Standards and Technology) library contains reference mass spectra for derivatized beta-L-gulose, aiding in its identification. nih.gov
| Attribute | Value | Source |
|---|---|---|
| Library | Main library | nih.gov |
| Total Peaks | 40 | nih.gov |
| Top Peak (m/z) | 73 | nih.gov |
| 2nd Highest Peak (m/z) | 60 | nih.gov |
| 3rd Highest Peak (m/z) | 61 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing sugars without the need for derivatization. waters.com This technique is highly sensitive and can be used for both the detection and quantification of this compound in various samples. nih.gov By coupling an HPLC system to a mass spectrometer, typically with an electrospray ionization (ESI) source, it is possible to obtain the mass-to-charge ratio of the intact molecule (e.g., as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ adducts), confirming its molecular weight. waters.comnih.gov LC-MS is particularly valuable for quantitative studies, where the high sensitivity allows for the determination of concentration levels in complex biological fluids. nih.gov
Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique for the unambiguous structural characterization of molecules. wikipedia.org In an MS/MS experiment, a specific ion (a "precursor ion"), such as the molecular ion of this compound, is selected in the first stage of mass analysis. nationalmaglab.org This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with neutral gas molecules. mun.ca The resulting fragment ions (or "product ions") are then analyzed in a second stage of mass spectrometry. wikipedia.org
This fragmentation pattern provides detailed structural information. For a compound like this compound that is part of a larger structure (e.g., a glycolipid or glycoside), MS/MS analysis can reveal the identity of the sugar, its linkage to other molecules, and information about its stereochemistry through characteristic fragmentation pathways. nih.govmun.ca This method is indispensable for distinguishing between sugar isomers, which may have identical masses but produce different fragment ions upon dissociation, thereby confirming the presence of the specific this compound structure. nationalmaglab.orgresearchgate.net
Biosynthesis and Metabolic Pathways
Microbial Biosynthetic Routes
L-gulose is recognized as a rare sugar, but several microbial pathways have been identified for its production, often as a step in the synthesis of L-ascorbic acid (vitamin C). medchemexpress.com Certain microorganisms can convert more common substrates, like D-sorbitol, into L-gulose.
Research has demonstrated the capability of various microbes to produce L-gulose or use it as a substrate for further synthesis. For instance, a soil-isolated fungus, Penicillium sp. KU-1, has been shown to efficiently produce L-gulose from D-sorbitol. nih.gov A culture extract from this fungus, grown on wheat bran, exhibited enzymatic activity that oxidized D-sorbitol to L-gulose with a high yield of approximately 94%. nih.gov
Furthermore, bacteria such as Ketogulonicigenium vulgare DSM 4025 and Gluconobacter oxydans DSM 4025 can utilize L-gulose as a substrate for the production of L-ascorbic acid. medchemexpress.comgoogle.comgoogle.comscirp.org These processes highlight L-gulose's role as a key intermediate in microbial vitamin C production. medchemexpress.comgoogle.comgoogle.com Engineered metabolic pathways have also been developed. In one study, E. coli cells were modified to biosynthesize L-gulose from D-sorbitol by incorporating an NADH oxidase from Bacillus cereus to facilitate the necessary oxidative transformation. researchgate.net
Table 1: Microbial Production of L-Gulose
| Microorganism | Substrate | Product | Key Findings | Reference(s) |
| Penicillium sp. KU-1 | D-Sorbitol | L-Gulose | A culture extract oxidized D-sorbitol to L-gulose with a ~94% yield. | nih.gov |
| Ketogulonicigenium vulgare DSM 4025 | L-Gulose | L-Ascorbic Acid | Utilizes L-gulose as an intermediate for L-ascorbic acid synthesis. | medchemexpress.comscirp.org |
| Gluconobacter oxydans DSM 4025 | L-Gulose | L-Ascorbic Acid | Employs L-gulose as a precursor in a fermentation process to produce vitamin C. | google.comgoogle.com |
| Engineered E. coli | D-Sorbitol | L-Gulose | A whole-cell system with an introduced NADH oxidase achieved efficient biosynthesis of L-gulose. | researchgate.net |
Plant Biosynthetic Pathways
In plants, several metabolic routes for the synthesis of L-ascorbic acid have been proposed, including pathways originating from L-galactose, D-galacturonic acid, myo-inositol, and L-gulose. frontiersin.org The L-gulose pathway represents one of these potential routes for ascorbate (B8700270) biosynthesis. frontiersin.orgnih.gov
The metabolism of L-gulose appears to be largely restricted to plants and archaea. researchgate.net The key reaction believed to be involved in the formation of L-gulose is catalyzed by the enzyme GDP-D-mannose 3',5'-epimerase (GME). researchgate.net This enzyme converts GDP-D-mannose into GDP-L-gulose. Following its formation, GDP-L-gulose is thought to be converted into L-gulose-1-phosphate and subsequently L-gulose. This L-gulose then proceeds through the pathway to be oxidized into L-ascorbic acid. researchgate.net While the L-galactose pathway is considered the most well-characterized and primary route for ascorbate synthesis in plants, the existence of the L-gulose pathway highlights the metabolic diversity within the plant kingdom. frontiersin.org
Table 2: Proposed L-Gulose Pathway for L-Ascorbic Acid Biosynthesis in Plants
| Precursor/Intermediate | Enzyme (Proposed) | Product/Intermediate | Reference(s) |
| GDP-D-Mannose | GDP-D-mannose 3',5'-epimerase (GME) | GDP-L-Gulose | researchgate.net |
| GDP-L-Gulose | Hydrolase | L-Gulose-1-Phosphate | researchgate.net |
| L-Gulose-1-Phosphate | Phosphatase | L-Gulose | medchemexpress.com |
| L-Gulose | L-gulose dehydrogenase | L-gulono-1,4-lactone | researchgate.net |
| L-gulono-1,4-lactone | L-gulono-1,4-lactone oxidase | L-Ascorbic Acid | researchgate.net |
Intermediates and Enzyme Systems in L-Sugar Metabolism
The metabolism of L-sugars involves a specific set of enzymes and intermediates that are distinct from the more common D-sugar pathways like glycolysis. libretexts.orgmhmedical.com The biosynthesis and interconversion of rare sugars like L-gulose rely heavily on the action of oxidoreductases, isomerases, and epimerases. researchgate.net
A central intermediate in the plant L-gulose pathway is the activated sugar nucleotide, GDP-L-gulose. researchgate.net Its formation from GDP-D-mannose is catalyzed by an epimerase, an enzyme that alters the stereochemistry at a specific carbon center. researchgate.net This conversion is a critical step, as nucleotide sugars are common precursors for the synthesis of polysaccharides and other complex carbohydrates. researchgate.net
In microbial systems, the conversion of a polyol (sugar alcohol) like D-sorbitol to L-gulose is an oxidation reaction catalyzed by a dehydrogenase or oxidase. nih.govresearchgate.net These enzymes require cofactors such as NAD(P)+ to accept the electrons from the substrate. researchgate.net The interconversion between D- and L-sugars often proceeds through such polyol intermediates, where a D-sugar is first reduced to a polyol, which is then oxidized to an L-sugar. researchgate.net
Key enzyme classes involved in these pathways include:
Oxidoreductases (e.g., Dehydrogenases): These enzymes catalyze the oxidation of polyols to produce L-sugars or the reduction of D-sugars to form polyol intermediates. researchgate.net
Epimerases: These enzymes, such as GDP-D-mannose 3',5'-epimerase, are crucial for inverting stereocenters to convert D-sugar precursors into L-sugar forms. researchgate.net
Hydrolases and Phosphatases: These enzymes are involved in removing activating groups, such as the GDP from GDP-L-gulose or a phosphate (B84403) group from a sugar-phosphate, to release the free sugar. researchgate.netgenome.jp
The intermediates are often phosphorylated sugars (e.g., L-gulose-1-phosphate) or nucleotide sugars (e.g., GDP-L-gulose), which are energetically activated forms that can be utilized in subsequent enzymatic reactions. researchgate.netresearchgate.net
Table 3: Key Enzymes and Intermediates in L-Gulose Metabolism
| Enzyme/Intermediate Class | Role in L-Gulose Metabolism | Example(s) | Reference(s) |
| Enzymes | |||
| Oxidoreductases | Catalyze oxidation/reduction reactions, e.g., converting D-sorbitol to L-gulose. | D-sorbitol dehydrogenase, L-gulose dehydrogenase | nih.govresearchgate.net |
| Epimerases | Invert stereochemistry to convert D-sugar precursors to L-sugar forms. | GDP-D-mannose 3',5'-epimerase (GME) | researchgate.net |
| Hydrolases/Phosphatases | Release the free sugar from its activated form. | Hydrolase, Phosphatase | researchgate.net |
| Intermediates | |||
| Polyols | Serve as intermediates in the conversion between D- and L-sugars. | D-Sorbitol | nih.govresearchgate.net |
| Nucleotide Sugars | Act as activated sugar donors in biosynthetic pathways. | GDP-L-Gulose, GDP-D-Mannose | researchgate.netresearchgate.net |
| Sugar Phosphates | Common intermediates in sugar metabolism. | L-Gulose-1-Phosphate | researchgate.net |
Q & A
Basic: What experimental protocols are recommended for characterizing the structural conformation of beta-L-gulopyranose?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm ring conformation (chair vs. boat) and anomeric configuration. Assign peaks by comparing chemical shifts to databases like PubChem or literature .
- X-ray Crystallography: Resolve crystal structures to determine bond angles and torsional strain. Ensure purity via elemental analysis (e.g., ≥98% purity) to avoid artifacts .
- Polarimetry: Measure specific optical rotation to verify enantiomeric purity. Cross-reference with reported values in chiral databases .
Key Challenges:
- Solvent effects on NMR shifts.
- Crystallization difficulties due to hygroscopicity.
Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for this compound?
Methodological Answer:
- Meta-Analysis Framework: Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to categorize studies by conditions (e.g., solvent, temperature). Identify outliers using statistical tools like Grubbs’ test .
- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., IUPAC guidelines). Document deviations in auxiliary solvents or humidity levels .
- Computational Validation: Compare experimental ΔG values with density functional theory (DFT) calculations. Use software like Gaussian or ORCA to model solvation effects .
Example Data Contradiction:
| Study | Solvent | ΔG (kJ/mol) | Method |
|---|---|---|---|
| A (2020) | H₂O | -12.3 ± 0.5 | Calorimetry |
| B (2022) | DMSO | -9.8 ± 0.7 | DFT |
Resolution: Differences attributed to solvent polarity and hydrogen bonding.
Basic: What are the best practices for synthesizing this compound derivatives with high enantiomeric excess?
Methodological Answer:
- Protecting Group Strategy: Use benzyl or acetyl groups to block reactive hydroxyls. Monitor deprotection via TLC or HPLC .
- Enzymatic Catalysis: Employ glycosidases or phosphorylases for stereoselective glycosylation. Optimize pH and temperature to enhance yield .
- Quality Control: Validate purity via HPLC-MS and chiral columns. Report yields as isolated masses, not chromatographic estimates .
Key Pitfalls:
- Racemization during acidic/basic workup.
- Incomplete protection leading to side products.
Advanced: How should researchers design studies to address gaps in understanding this compound’s role in glycosylation pathways?
Methodological Answer:
- Hypothesis-Driven Approach: Formulate questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound modulate glycosyltransferase specificity in plant cell walls?” .
- Comparative Analysis: Contrast its behavior with epimers (e.g., beta-D-glucose) using kinetic assays. Measure and under varying pH .
- Multi-Omics Integration: Combine transcriptomic data (RNA-seq) with metabolic profiling (LC-MS) to map biosynthetic pathways .
Literature Gap Example:
- Limited in vivo studies on mammalian systems.
Basic: What analytical techniques are critical for detecting this compound in complex biological matrices?
Methodological Answer:
- LC-MS/MS: Use hydrophilic interaction liquid chromatography (HILIC) for polar compound separation. Optimize ionization (ESI+/-) to avoid matrix interference .
- Enzymatic Assays: Quantify via glucose oxidase-peroxidase (GOD-POD) kits with specificity controls for L-sugars .
- Isotopic Labeling: Track metabolic flux using -labeled precursors and NMR .
Validation Steps:
- Spike-and-recovery tests in biological fluids (e.g., plasma).
- Cross-validate with orthogonal methods (e.g., GC-MS derivatization) .
Advanced: How can researchers mitigate bias when interpreting conflicting spectral data for this compound complexes?
Methodological Answer:
- Blinded Analysis: Assign independent teams to interpret NMR or IR spectra without prior knowledge of expected outcomes .
- Machine Learning: Train algorithms on spectral libraries to classify peaks objectively. Use tools like Mnova or ACD/Labs .
- Transparency Reporting: Disclose all raw data and processing parameters (e.g., apodization in FTIR) in supplementary materials .
Case Study:
- Discrepancy in -NMR coupling constants () resolved by re-evaluating solvent deuteration levels.
Basic: What ethical guidelines apply to publishing structural data for this compound analogs?
Methodological Answer:
- Data Integrity: Avoid selective reporting of spectra. Publish full datasets, including failed syntheses, to prevent publication bias .
- Reproducibility: Detail experimental conditions (e.g., humidity, stirring speed) in the “Experimental” section .
- Citation Ethics: Credit prior work on similar monosaccharides to contextualize novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
